molecular formula C13H17N3O5S2 B2962243 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1172819-33-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Katalognummer B2962243
CAS-Nummer: 1172819-33-8
Molekulargewicht: 359.42
InChI-Schlüssel: AHYKGVGAJDHVQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-1, is a compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a small molecule that has shown promise as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Properties

Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antimalarial and potential antiviral properties against COVID-19. Theoretical and experimental studies have shown these compounds exhibit significant in vitro antimalarial activity, characterized by low cytotoxicity and promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This indicates a potential application in the development of new antimalarial and antiviral agents (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Applications

Certain benzothiazole sulfonamide compounds have been explored for their role as dual inhibitors of PI3Kα (phosphoinositide 3-kinase alpha) and mTOR (mammalian target of rapamycin), which are important targets for cancer therapy. These studies have focused on modifications to improve metabolic stability, indicating their relevance in the design of new anticancer drugs (Stec et al., 2011).

Anticonvulsant Activity

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed significant anticonvulsant activity. These findings suggest the potential application of such compounds in the development of treatments for epilepsy and related seizure disorders (Farag et al., 2012).

Inhibition of Enzymes Linked to Metabolic Disorders

Compounds with sulfonamide moieties have been synthesized and evaluated for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are involved in metabolic disorders such as diabetes and Alzheimer's disease, respectively. The research indicates these compounds' potential application in managing such conditions (Abbasi et al., 2019).

Carbonic Anhydrase Inhibition for Therapeutic Use

Thiazolylsulfonamides have been investigated for their carbonic anhydrase inhibitory action. These studies have demonstrated the potential of sulfonamide derivatives in treating various conditions, including glaucoma, epilepsy, and certain cancers, through the inhibition of carbonic anhydrases (Carta et al., 2017).

Eigenschaften

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-10(17)14-13-15-11-8(20-2)5-6-9(21-3)12(11)22-13/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKGVGAJDHVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.